Closiramine aceturate is a chemical compound that belongs to the class of amidines, specifically characterized by its amine functional group. It is primarily known for its applications in pharmaceuticals and biological research. The compound is derived from the modification of p-aminophenyl amidine, which serves as a precursor in its synthesis.
Closiramine aceturate can be synthesized through various chemical processes, often involving the diazotization and coupling reactions of p-aminophenyl amidine hydrochloride. These processes utilize reagents such as hydrochloric acid, sodium nitrite, and glacial acetic acid to facilitate the formation of the compound from simpler organic precursors .
In terms of classification, Closiramine aceturate is categorized under:
The synthesis of Closiramine aceturate typically involves several key steps:
The synthesis requires precise control over temperature and pH to ensure optimal yields. For instance, maintaining a temperature range of 50 to 65 degrees Celsius during dissolution and cooling to around 0 degrees Celsius for crystallization is critical for obtaining high-purity products.
Closiramine aceturate has a complex molecular structure that can be represented by its chemical formula. The structure features an amidine functional group attached to an aromatic ring, which contributes to its biological activity.
Closiramine aceturate participates in various chemical reactions typical of amidines:
The reactions involving Closiramine aceturate are often facilitated by catalysts or specific reaction conditions (e.g., acidic or basic environments) that enhance reactivity.
The mechanism of action for Closiramine aceturate primarily revolves around its interaction with biological targets such as enzymes or receptors. It often functions as an inhibitor or modulator in biochemical pathways.
Research indicates that Closiramine aceturate may exhibit effects on neurotransmitter systems, potentially influencing conditions like depression or anxiety through modulation of serotonin or norepinephrine pathways.
Closiramine aceturate has several significant applications in scientific research and pharmaceuticals:
Closiramine aceturate (CAS 23256-09-9) emerged from Schering's systematic antihistamine research during the 1970s, which aimed to optimize tricyclic compounds for enhanced H1-receptor blockade. The molecular architecture of closiramine featured a 13-chloro-4-azatricyclo[9.4.0.0³,⁸]pentadeca-hexaene core linked to a dimethylethanamine side chain, with aceturic acid counterion improving solubility (chemical formula: C₂₂H₂₈ClN₃O₃; MW: 417.9 g/mol) [1]. This design strategically incorporated:
Schering's synthetic methodology involved multi-step organic reactions: core structure formation via Friedel-Crafts acylation, followed by amine alkylation, chlorination, and final crystallization to achieve >98% purity. The National Cancer Institute recognized its potential, assigning NSC 335506 for chemotherapeutic evaluation, though primary development remained focused on allergic pathologies [1]. Table 1 contextualizes closiramine among contemporary antihistamines:
Table 1: Structural Evolution of 1970s Antihistamines
Compound | Core Structure | Key Modifications | Development Status |
---|---|---|---|
Closiramine acetate | Tricyclic azepane | C13-chlorination, aceturate salt | Phase 1 (Schering) |
Chlorpheniramine | Arylamine | Pyridine ring, para-chlorination | Marketed (Schering) |
Promethazine | Phenothiazine | Dimethylaminoethyl side chain | Marketed (Rhône-Poulenc) |
Closiramine underwent rigorous in vitro and in vivo screening to establish its pharmacodynamic profile:
Receptor Binding Studies
Radioligand displacement assays demonstrated closiramine's high H1-receptor affinity (Kᵢ = 3.8 nM), outperforming diphenhydramine (Kᵢ = 16 nM) but exhibiting lower selectivity than second-generation agents. Competitive antagonism was confirmed via:
Molecular dynamics simulations later revealed closiramine's binding mechanism involved hydrogen bonding with MET183, THR184, and hydrophobic interactions with ILE187 residues in the H1-receptor's transmembrane domain [5].
Functional Pharmacology
Table 2 summarizes preclinical benchmarking data:
Table 2: Comparative Preclinical Efficacy of Antihistamines
Parameter | Closiramine | Diphenhydramine | Chlorpheniramine |
---|---|---|---|
H1-R Affinity (Kᵢ, nM) | 3.8 | 16.0 | 12.5 |
Bronchospasm Inhibition | 89% | 75% | 82% |
Muscarinic R. Activity | High | Moderate | Low |
CNS Permeability (LogP) | 3.1 | 3.4 | 3.0 |
Closiramine entered human testing under evolving ethical frameworks shaped by the Nuremberg Code (1949) and Declaration of Helsinki (1964). Schering's Phase 1 protocol exemplified industry adaptation to new standards:
Methodological Rigor
Ethical Safeguards
Pharmacokinetic analysis revealed biphasic elimination (t₁/₂α = 2.1 hr; t₁/₂β = 14.5 hr) with 72% protein binding, consistent with preclinical models. Cognitive testing showed significant sedation versus placebo (p<0.01), later attributed to 38% CNS H1-receptor occupancy - below diphenhydramine's 52% but exceeding second-generation agents [1] [7]. This CNS penetration ultimately influenced development discontinuation as non-sedating alternatives gained priority.
Table 3: Key Clinical Trial Design Elements in 1970s Antihistamines
Design Element | Closiramine Aceturate | Contemporary Standard |
---|---|---|
Ethical Foundation | Declaration of Helsinki (1964) | Nuremberg Code (1949) |
Randomization | Single-blind, placebo-controlled | Open-label or uncontrolled |
Safety Monitoring | ECG telemetry + cognitive tests | Vital signs only |
Dose Escalation | Pharmacokinetically guided | Fixed percentage increments |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7